molecular formula C24H15NOS2 B5208224 5-(9-anthrylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-(9-anthrylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5208224
M. Wt: 397.5 g/mol
InChI Key: IUEHWPYSPQGJLD-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(9-anthrylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as ANT-4, is a thiazolidinone derivative that has been extensively studied for its potential applications in medicinal chemistry. ANT-4 has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of ANT-4 is not fully understood. However, it has been suggested that ANT-4 may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, ANT-4 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. ANT-4 has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
ANT-4 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. ANT-4 has also been shown to inhibit the replication of various viruses by inhibiting viral enzymes and proteins. In addition, ANT-4 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

ANT-4 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to using ANT-4 in lab experiments. For example, it has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of ANT-4 is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on ANT-4. One area of research could focus on optimizing the synthesis method to increase the yield and purity of the product. Another area of research could focus on elucidating the mechanism of action of ANT-4, which may lead to the development of more potent and selective derivatives. In addition, future research could focus on evaluating the in vivo efficacy and toxicity of ANT-4 in animal models. Overall, ANT-4 has great potential for the development of novel therapeutics for various diseases, and further research is needed to fully understand its biological activities and potential clinical applications.

Synthesis Methods

The synthesis of ANT-4 involves the reaction of 2-aminothiophenol with anthraldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with phenyl isothiocyanate to form the thiazolidinone derivative. The synthesis method of ANT-4 has been optimized to increase the yield and purity of the product.

Scientific Research Applications

ANT-4 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. ANT-4 has also been shown to have antiviral activity against various viruses, including HIV, hepatitis B, and influenza. In addition, ANT-4 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(5Z)-5-(anthracen-9-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NOS2/c26-23-22(28-24(27)25(23)18-10-2-1-3-11-18)15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEHWPYSPQGJLD-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(anthracen-9-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

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